N-({4-[(1E)-3,3-diethyltriaz-1-en-1-yl]phenyl}sulfonyl)propanamide
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Overview
Description
N-{4-[(1E)-3,3-DIETHYLTRIAZ-1-EN-1-YL]BENZENESULFONYL}PROPANAMIDE is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a triazene group attached to a benzenesulfonyl moiety, which is further connected to a propanamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1E)-3,3-DIETHYLTRIAZ-1-EN-1-YL]BENZENESULFONYL}PROPANAMIDE typically involves the following steps:
Formation of the Triazene Group: The triazene group is formed by the reaction of a primary amine with nitrous acid, followed by the addition of an alkylating agent to introduce the diethyl groups.
Attachment to Benzenesulfonyl Moiety: The triazene group is then attached to a benzenesulfonyl chloride through a nucleophilic substitution reaction.
Formation of Propanamide Group: The final step involves the reaction of the benzenesulfonyl-triazene intermediate with propanoyl chloride to form the propanamide group.
Industrial Production Methods
Industrial production of N-{4-[(1E)-3,3-DIETHYLTRIAZ-1-EN-1-YL]BENZENESULFONYL}PROPANAMIDE follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(1E)-3,3-DIETHYLTRIAZ-1-EN-1-YL]BENZENESULFONYL}PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the triazene group to an amine.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-{4-[(1E)-3,3-DIETHYLTRIAZ-1-EN-1-YL]BENZENESULFONYL}PROPANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer and antimicrobial agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(1E)-3,3-DIETHYLTRIAZ-1-EN-1-YL]BENZENESULFONYL}PROPANAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of bacterial growth.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(1E)-3,3-DIMETHYLTRIAZ-1-EN-1-YL]BENZENESULFONYL}PROPANAMIDE
- N-{4-[(1E)-3,3-DIETHYLTRIAZ-1-EN-1-YL]BENZENESULFONYL}BUTANAMIDE
Uniqueness
N-{4-[(1E)-3,3-DIETHYLTRIAZ-1-EN-1-YL]BENZENESULFONYL}PROPANAMIDE is unique due to its specific structural features, such as the presence of the diethyltriazene group and the benzenesulfonyl moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H20N4O3S |
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Molecular Weight |
312.39 g/mol |
IUPAC Name |
N-[4-(diethylaminodiazenyl)phenyl]sulfonylpropanamide |
InChI |
InChI=1S/C13H20N4O3S/c1-4-13(18)15-21(19,20)12-9-7-11(8-10-12)14-16-17(5-2)6-3/h7-10H,4-6H2,1-3H3,(H,15,18) |
InChI Key |
HTXYFZXIWBPFJT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NS(=O)(=O)C1=CC=C(C=C1)N=NN(CC)CC |
Origin of Product |
United States |
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